

3,3'-Dichlorobiphenyl: A Comparative Analysis of Environmental and Biological Concentrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,3'-Dichlorobiphenyl**

Cat. No.: **B134845**

[Get Quote](#)

A comprehensive guide for researchers, scientists, and drug development professionals detailing the prevalence of **3,3'-Dichlorobiphenyl** (PCB 11) in the environment versus its presence in biological systems. This guide provides a synthesis of quantitative data, detailed experimental protocols for detection, and visual workflows to aid in understanding the distribution and analysis of this emerging contaminant.

Introduction

3,3'-Dichlorobiphenyl (PCB 11) is a lower-chlorinated polychlorinated biphenyl congener that is not a component of commercial Aroclor mixtures. It is, however, an inadvertent byproduct of pigment production, particularly diarylide yellow pigments^{[1][2][3]}. Its widespread use in consumer products such as newspapers, magazines, and food packaging has led to its ubiquitous presence in the environment^{[1][2][3]}. Concerns regarding PCB 11 are growing due to its detection in various environmental compartments and, more alarmingly, in human tissues. This guide provides a comparative overview of reported **3,3'-Dichlorobiphenyl** levels in environmental versus biological samples, supported by experimental data and detailed analytical methodologies.

Quantitative Data Comparison

The following tables summarize the reported concentrations of **3,3'-Dichlorobiphenyl** in various environmental and biological matrices. These values highlight the disparity in concentrations between environmental sources and what is ultimately found within living organisms.

Table 1: **3,3'-Dichlorobiphenyl** (PCB 11) Levels in Environmental Samples

Sample Type	Location/Stud y	Concentration Range	Units	Reference
Air	Chicago, USA	Annual Mean: 24 (± 24 SD)	pg/m ³	[1]
Chicago, USA	Up to 140	pg/m ³	[4]	
Water	Hudson River, NY, USA	0.016 - 0.073	ng/L	[2][5]
NY/NJ Harbor WWTP Effluent	As high as 225	ng/L	[2]	
Lake Macatawa, MI, USA	Non-detectable to ~27.3	µg/L	[6]	
Sediment	Lake Macatawa, MI, USA	Up to 69.663	mg/kg	[7]
Soil	Agricultural Soils, China	<0.01 - 0.05 (LOQ)	ng/g	[8]
Canadian Agricultural Soils	0.01 - 0.04	mg/kg	[7]	
Consumer Goods	Various (Newspapers, etc.)	Up to 38	ppb	[1][3]

Table 2: **3,3'-Dichlorobiphenyl** (PCB 11) Levels in Biological Samples

Sample Type	Organism/Stud y	Concentration Range	Units	Reference
Human Maternal Plasma	MARBLES Study, USA	0.005 - 1.717 (Mean: 0.490)	ng/mL	[9][10]
Rat Liver (dosed)	Laboratory Study	~2% of original dose after 1 hr	% of dose	[4][11]
Rat Serum (dosed)	Laboratory Study	~2.1% of original dose after 1 hr	% of dose	[4][11]
Rat Kidney (dosed)	Laboratory Study	~1.1% of original dose after 1 hr	% of dose	[4][11]
Rat Lung (dosed)	Laboratory Study	~0.4% of original dose after 1 hr	% of dose	[4][11]
Rat Brain (dosed)	Laboratory Study	~0.7% of original dose after 1 hr	% of dose	[4][11]
Fish Tissue (Total PCBs)	Various US Reservoirs	>20 (above OEHHA SV)	ppb (wet weight)	[12]
Bird Feathers (Total PCBs)	Iran	Median: 11	ng/g	[13]

Experimental Protocols

Accurate quantification of **3,3'-Dichlorobiphenyl** in diverse matrices requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for environmental samples, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for biological matrices due to its enhanced selectivity and sensitivity for complex samples.

Protocol 1: Analysis of 3,3'-Dichlorobiphenyl in Soil/Sediment by GC-MS

This protocol provides a generalized procedure for the extraction and analysis of PCB 11 from solid environmental matrices.

1. Sample Preparation and Extraction:

- Drying: Air-dry the soil or sediment sample overnight in a fume hood to remove moisture. Homogenize the dried sample by sieving.
- Spiking: Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C-PCB 11) to correct for extraction inefficiencies and matrix effects.
- Extraction:
 - Soxhlet Extraction: Place approximately 10 g of the dried sample into a Soxhlet thimble and extract with a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v) for 18-24 hours.
 - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For a faster alternative, weigh 5 g of soil into a centrifuge tube, add 10 mL of water and 10 mL of acetonitrile, and vortex. Add 2 g of NaCl, shake, and centrifuge. The supernatant is then used for cleanup.

2. Extract Cleanup:

- Silica Gel Chromatography: Pass the concentrated extract through a multi-layer silica gel column to remove interfering compounds. Elute the PCBs with a non-polar solvent like hexane. For QuEChERS extracts, a dispersive solid-phase extraction (dSPE) with adsorbents is used for cleanup.

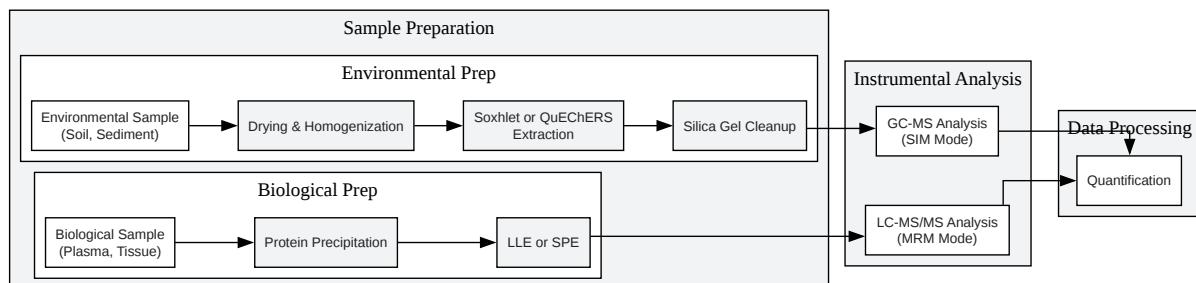
3. Instrumental Analysis (GC-MS):

- Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms) is typically used for PCB analysis.
- Injector: Use a splitless injection mode at a temperature of approximately 250°C.
- Oven Program: A temperature gradient is employed to separate the PCB congeners. A typical program might start at 80°C, ramp to 150°C, then to 280°C, and finally to 340°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
- Ionization: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for PCB 11 (e.g., m/z 222, 224, 152).
- Quantification: Quantify PCB 11 based on the area of the primary characteristic ion relative to the internal standard.

Protocol 2: Analysis of 3,3'-Dichlorobiphenyl in Blood Plasma by LC-MS/MS

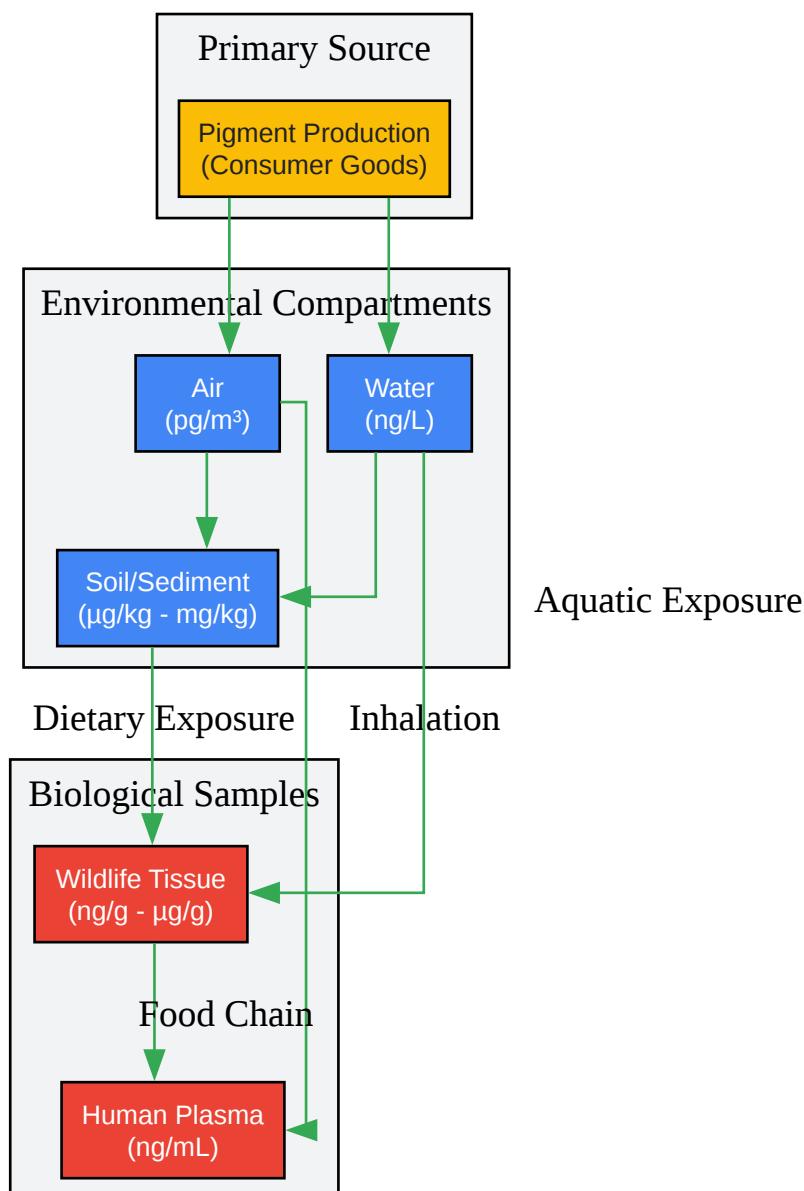
This protocol outlines a general procedure for the sensitive detection of PCB 11 in biological fluids.

1. Sample Preparation and Extraction:


- Protein Precipitation: To a 100 μ L plasma sample, add 300 μ L of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed.
- Liquid-Liquid Extraction (LLE): Alternatively, for cleaner extracts, perform LLE. Add a suitable organic solvent (e.g., methyl tert-butyl ether) to the plasma sample, vortex, and centrifuge. The organic layer containing the PCBs is then collected.
- Solid-Phase Extraction (SPE): For further cleanup, the extract can be passed through an SPE cartridge (e.g., C18) to isolate the PCBs.

2. Instrumental Analysis (LC-MS/MS):

- Liquid Chromatograph (LC) Conditions:
- Column: A C18 or biphenyl reversed-phase column is suitable for separating PCB 11 from matrix components.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium formate to improve ionization.
- Flow Rate: A typical flow rate is around 0.4 mL/min.
- Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte and its metabolites.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for PCB 11 and its internal standard.
- Quantification: Create a calibration curve using standards of known concentrations and quantify the sample based on the peak area ratio of the analyte to the internal standard.


Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **3,3'-Dichlorobiphenyl** analysis.

[Click to download full resolution via product page](#)

Caption: Environmental fate and exposure pathways of **3,3'-Dichlorobiphenyl**.

Conclusion

The data compiled in this guide clearly indicate that **3,3'-Dichlorobiphenyl** is a widespread environmental contaminant found in air, water, and soil, originating primarily from its use in pigments. More concerning is its detection in human maternal plasma, suggesting a potential for developmental exposure. While data on PCB 11 levels in wildlife are still emerging, the

presence of total PCBs in various species highlights the potential for bioaccumulation. The provided analytical protocols offer a starting point for researchers to accurately quantify this compound in various matrices. Continued monitoring and research are crucial to fully understand the extent of **3,3'-Dichlorobiphenyl** contamination and its potential risks to both ecosystem and human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. diva-portal.org [diva-portal.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. www7.nau.edu [www7.nau.edu]
- 6. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. agilent.com [agilent.com]
- 9. gcms.cz [gcms.cz]
- 10. Residues of chlorinated hydrocarbons in tissues of raptors in Florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tissue distribution, metabolism and excretion of 3, 3'-dichloro-4'-sulfooxy-biphenyl in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3,3'-Dichlorobiphenyl: A Comparative Analysis of Environmental and Biological Concentrations]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b134845#comparison-of-3-3-dichlorobiphenyl-levels-in-environmental-vs-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com